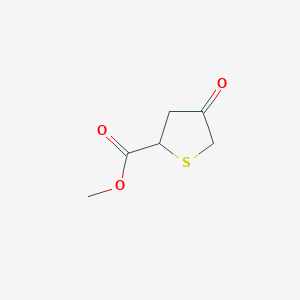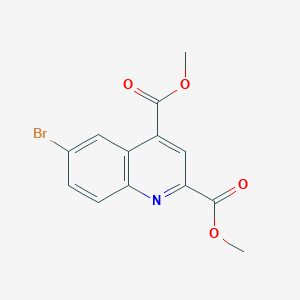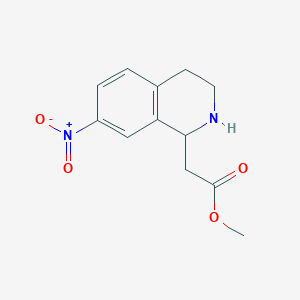
Methyl 4-oxothiolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxothiolane-2-carboxylate is an organic compound with the molecular formula C6H8O3S It is a derivative of tetrahydrothiophene, featuring a carboxylate ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 4-oxothiolane-2-carboxylate involves the reaction of methacrylic acid methyl ester with thioglycolic acid methyl ester in the presence of piperidine as a catalyst. The reaction mixture is then treated with sodium methylate in methanol, followed by extraction and distillation to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxothiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-oxothiolane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-oxothiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxotetrahydrothiophene-2-carboxylate
- Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate
- Methyl 4-oxotetrahydrothiophene-3-carboxylate
Uniqueness
Methyl 4-oxothiolane-2-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H8O3S |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
methyl 4-oxothiolane-2-carboxylate |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)5-2-4(7)3-10-5/h5H,2-3H2,1H3 |
InChI Key |
YPJJKEIIYAQKDK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=O)CS1 |
Canonical SMILES |
COC(=O)C1CC(=O)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,3,4-oxadiazole](/img/structure/B1640212.png)

![1-Methyl-2-(methylamino)-1H-benzo[d]imidazol-4-ol](/img/structure/B1640218.png)









![4H-Benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B1640256.png)
